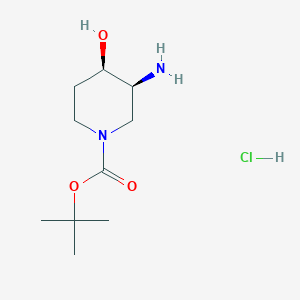![molecular formula C6H13Cl2N3 B6295156 [(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95% CAS No. 2368824-56-8](/img/structure/B6295156.png)
[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride” is a chemical compound with the molecular weight of 198.09 . It is a solid substance at room temperature . The IUPAC name for this compound is (1-ethyl-1H-imidazol-4-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11N3.2ClH/c1-2-9-4-6(3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H . This indicates that the compound has a molecular structure with six carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two chlorine atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
EIMD 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a probe for studying the biochemical and physiological processes of living organisms. It is also used in the study of drug metabolism and pharmacokinetics.
Mecanismo De Acción
Target of Action
Similar compounds such as 1-methylhistamine, a histamine metabolite, have been associated with histamine receptors . These receptors play a crucial role in various physiological functions including immune response, gastric acid secretion, and neurotransmission.
Mode of Action
If we consider its potential similarity to 1-methylhistamine, it may interact with histamine receptors, triggering a series of intracellular events .
Biochemical Pathways
The compound may be involved in the histidine metabolism pathway, given the potential association with histamine, a product of histidine metabolism . The downstream effects of this pathway include the regulation of immune response, gastric acid secretion, and neurotransmission.
Result of Action
If it acts similarly to 1-methylhistamine, it could potentially influence immune response, gastric acid secretion, and neurotransmission .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EIMD 95% in laboratory experiments include its low cost, its availability, and its relatively low toxicity. Its low cost makes it an attractive option for researchers on a budget. Its availability makes it easy to obtain, and its relatively low toxicity makes it a safe option for laboratory use. The main disadvantage of using EIMD 95% is that its mechanism of action is not fully understood, making it difficult to predict the effects of its use in experiments.
Direcciones Futuras
The future of EIMD 95% in scientific research is promising. Further research is needed to better understand its mechanism of action and to explore its potential applications in drug development and personalized medicine. In addition, further research is needed to determine the effects of EIMD 95% on the body at different concentrations, as well as its potential interactions with other compounds. Finally, further research is needed to explore the potential of EIMD 95% as an imaging agent, as well as its potential use in tissue engineering and regenerative medicine.
Métodos De Síntesis
EIMD 95% can be synthesized from 1-ethyl-1H-imidazole and methyl amine hydrochloride. The reaction is carried out in an aqueous solution of sodium hydroxide. The resulting product is a white powder with a melting point of approximately 105°C.
Propiedades
IUPAC Name |
(1-ethylimidazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-2-9-4-6(3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOLFPBCFRINRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)
![(S)-N-[1-(Dimethylamino)-3-phenyl-2-propyl]acetamide](/img/structure/B6295086.png)

![2-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295100.png)
![8-(t-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, 95%](/img/structure/B6295119.png)
![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)
![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)
![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%](/img/structure/B6295159.png)
![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)
